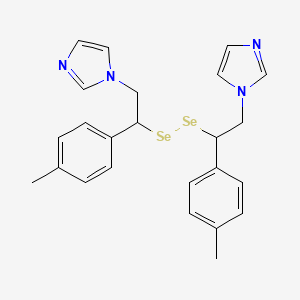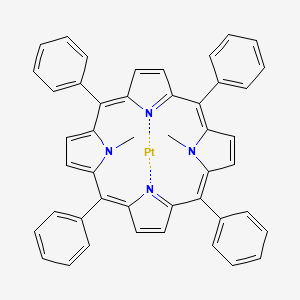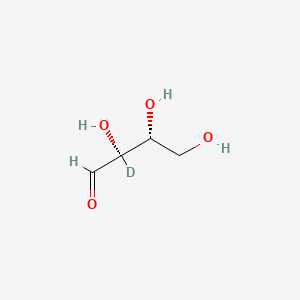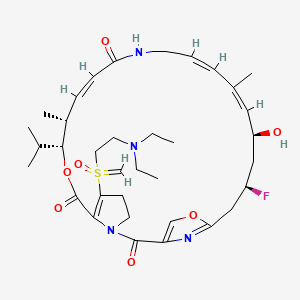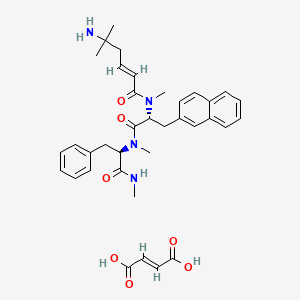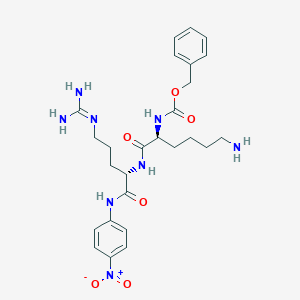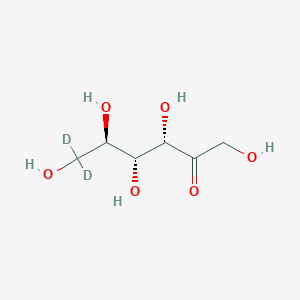
D-Fructose-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-d2: is a deuterated form of D-fructose, a naturally occurring ketohexose. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is C6D2H10O6, and it has a molecular weight of 182.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose-d2 can be synthesized through the deuteration of D-fructose. This process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to dissolve D-fructose in deuterium oxide (D2O) and allow the exchange to occur under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide (NaOH) to facilitate the exchange .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are similar to laboratory methods but are scaled up to produce larger quantities. The use of deuterium oxide and appropriate catalysts ensures efficient deuteration. The product is then purified through crystallization or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-d2 undergoes various chemical reactions similar to those of non-deuterated D-fructose. These include:
Oxidation: this compound can be oxidized to form D-fructose-6-phosphate or other oxidized derivatives.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Isomerization: this compound can isomerize to form D-glucose-d2 under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Isomerization: Basic conditions using sodium hydroxide (NaOH) facilitate the isomerization process.
Major Products Formed:
Oxidation: D-fructose-6-phosphate-d2
Reduction: Sorbitol-d2
Isomerization: D-glucose-d2
Scientific Research Applications
Chemistry: D-Fructose-d2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and reaction mechanisms. Its deuterated form provides distinct signals that help in elucidating structural and dynamic information .
Biology: In biological research, this compound is used to investigate metabolic pathways involving fructose. It helps in understanding the role of fructose in various physiological processes and diseases .
Medicine: this compound is employed in metabolic studies to trace the fate of fructose in the human body. It aids in the study of disorders such as fructose intolerance and metabolic syndrome .
Industry: In the food industry, this compound is used to study the stability and behavior of fructose in different food products. It helps in optimizing processing conditions and improving product quality .
Mechanism of Action
D-Fructose-d2 exerts its effects through the same pathways as non-deuterated D-fructose. It is metabolized by the enzyme fructokinase to form fructose-1-phosphate, which enters glycolysis or gluconeogenesis pathways. The deuterium atoms do not significantly alter the metabolic pathways but provide a means to trace and study these processes in detail .
Comparison with Similar Compounds
D-Glucose-d2: Another deuterated sugar used in metabolic studies.
D-Galactose-d2: Used to study galactose metabolism.
D-Mannose-d2: Employed in research on mannose metabolism.
Uniqueness: D-Fructose-d2 is unique due to its specific application in studying fructose metabolism. Its deuterated form allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S,4R,5R)-6,6-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2 |
InChI Key |
BJHIKXHVCXFQLS-NDOHPCALSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
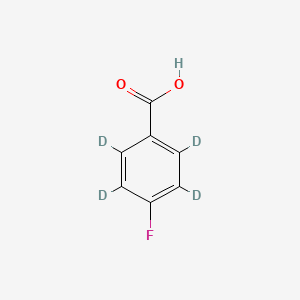
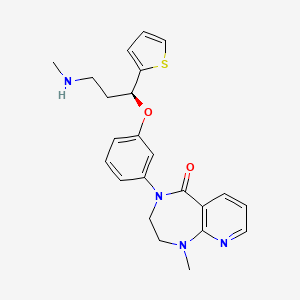
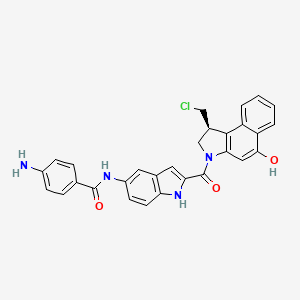
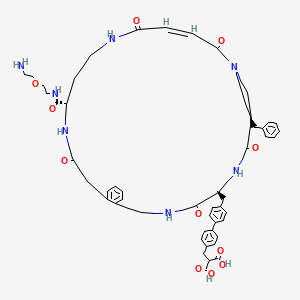
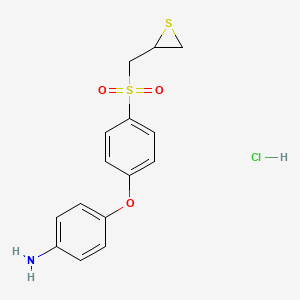
![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)
